

Propyl carbamate chemical properties and structure

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Compound of Interest

Compound Name: *Propyl carbamate*

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An In-depth Technical Guide to the Chemical Properties and Structure of **Propyl Carbamate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl carbamate, also known as **n-propyl carbamate**, is an organic compound belonging to the carbamate class of chemicals. Carbamates are esters of carbamic acid. **Propyl carbamate** serves as a chemical intermediate, notably in the production of dimethylol **propyl carbamate**-based resins utilized as durable-press finishes for textiles.^[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure

The chemical structure of **propyl carbamate** consists of a propyl ester of carbamic acid. The central carbonyl group is bonded to an amino group and a propoxy group.

Molecular Formula: $C_4H_9NO_2$ ^{[1][2]}

Structural Identifiers:

- IUPAC Name: **propyl carbamate**^{[1][3]}
- CAS Number: 627-12-3^{[1][2]}

- SMILES: CCCOC(N)=O^[3]
- InChI: InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6)^{[1][3]}
- InChI Key: YNTOKMNHPSGFU-UHFFFAOYSA-N^{[1][3]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of **propyl carbamate**.

| Property | Value | Units | Reference |
|--|---|-------------------|-------------------|
| Molecular Weight | 103.12 | g/mol | ^{[2][3]} |
| Physical State | Solid, Prisms | - | ^[3] |
| Melting Point | 57 - 62 | °C | ^[3] |
| Boiling Point | 195 - 196 | °C | ^{[4][5]} |
| Solubility in Water | 7.64 x 10 ⁴ | mg/L at 25°C | ^[5] |
| Other Solubilities | Soluble in ethanol, diethyl ether, and acetone. | - | ^[5] |
| Density | 1.013 | g/cm ³ | ^[6] |
| Vapor Pressure | 1 | mm Hg at 52.4°C | ^[5] |
| LogP (Octanol-Water Partition Coefficient) | 0.36 | - | ^{[3][5]} |

Experimental Protocols

Synthesis of Propyl Carbamate

A historical and fundamental method for the synthesis of **propyl carbamate** involves the reaction of urea with an excess of propan-1-ol.^[1]

Principle: The reaction involves the nucleophilic attack of the hydroxyl group of propan-1-ol on one of the carbonyl carbons of urea, leading to the displacement of ammonia and the formation

of the carbamate ester.

Materials:

- Urea
- Propan-1-ol (n-propyl alcohol)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine urea with a molar excess of propan-1-ol.
- Attach a reflux condenser to the flask.
- Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the evolution of ammonia gas.
- Continue refluxing until the evolution of ammonia ceases, indicating the reaction is complete.
- After cooling, the excess propan-1-ol can be removed by distillation.
- The resulting crude **propyl carbamate** can be purified by recrystallization or distillation under reduced pressure.

Determination of Melting Point

The melting point of **propyl carbamate** can be determined using a standard melting point apparatus.

Materials:

- Purified **propyl carbamate**
- Capillary tubes
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **propyl carbamate** sample is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20°C below the expected melting point (around 60°C).
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of **propyl carbamate**.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD)
- Capillary column (e.g., DB-5ms or equivalent)
- Helium carrier gas
- Syringe for sample injection

Procedure:

- Sample Preparation: Dissolve a known amount of **propyl carbamate** in a suitable solvent (e.g., dichloromethane or acetone) to prepare a stock solution. Create a series of calibration standards by serial dilution.
- GC-MS Conditions:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
 - Carrier Gas Flow Rate: 1 mL/min (Helium)
 - MSD Transfer Line Temperature: 280°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 40-200
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.
- Data Interpretation: Identify the **propyl carbamate** peak in the chromatogram based on its retention time. Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum. Quantify the amount of **propyl carbamate** by comparing the peak area to the calibration curve.

Metabolism and Toxicology

The metabolism of carbamates, in general, involves two primary pathways: hydrolysis of the ester linkage and oxidation of the alkyl side chain.^[7] For **propyl carbamate**, this would involve hydrolysis to carbamic acid (which is unstable and decomposes to ammonia and carbon dioxide) and propan-1-ol, and oxidation of the propyl group. Studies on rats have shown that after administration, both **propyl carbamate** and its N-hydroxy metabolite are excreted in the urine.^[1]

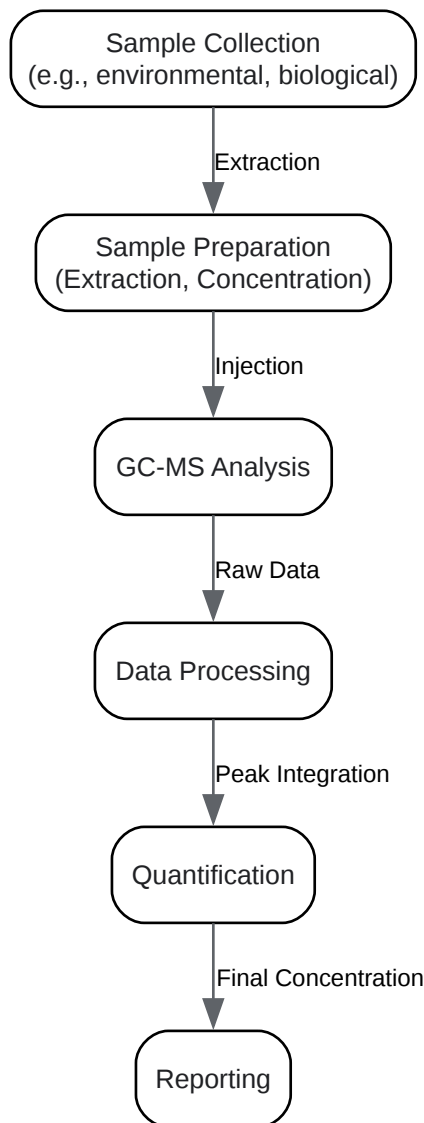
Carbamates as a class are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function. However, the toxicity can vary significantly depending on the specific structure of the carbamate.

Visualizations

Logical Workflow for Propyl Carbamate Analysis

The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quantity of **propyl carbamate**.

Workflow for Propyl Carbamate Analysis

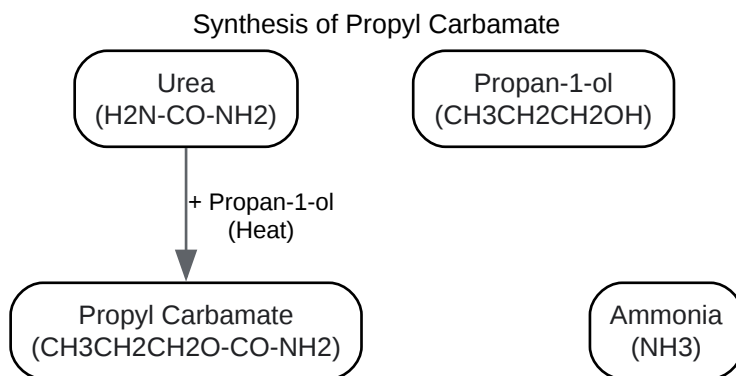


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Caption: A logical workflow for the analysis of **propyl carbamate**.

Synthesis Pathway of Propyl Carbamate

This diagram shows the chemical reaction for the synthesis of **propyl carbamate** from urea and propan-1-ol.



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Caption: Synthesis of **propyl carbamate** from urea and propan-1-ol.

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